molecular formula C15H18F3N5O2S B2986231 2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide CAS No. 2034201-32-4

2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide

Cat. No. B2986231
CAS RN: 2034201-32-4
M. Wt: 389.4
InChI Key: LHQUWYCTTZBPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide is a useful research compound. Its molecular formula is C15H18F3N5O2S and its molecular weight is 389.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide serves as a precursor in the synthesis of various heterocycles, showing potential antimicrobial activities. The compound's structure facilitates the creation of derivatives with targeted biological activities. For example, the synthesis of novel heterocycles incorporating a thiadiazole moiety has shown insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating the potential for agricultural applications (Fadda et al., 2017).

Cardiovascular Agents

The compound's derivatives have been explored for their coronary vasodilating and antihypertensive activities. Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems suggests potential as cardiovascular agents, highlighting a promising area for the development of new therapeutic drugs (Sato et al., 1980).

Synthesis of Heterocycles

This compound is instrumental in synthesizing a wide range of heterocycles. These synthetic pathways offer valuable routes for the creation of compounds with potential application in medicinal chemistry and drug development. For instance, the synthesis of 1,2,4-triazolo[4,3-c]pyrimidines from 4-acylhydrazinopyrimidines demonstrates the versatility of this compound in generating pharmacologically relevant molecules (Cocco et al., 1992).

Antitumor and Antimicrobial Activities

Derivatives of this compound have been synthesized to explore their biological activities further. Studies on compounds like enaminones, which serve as building blocks for the synthesis of substituted pyrazoles, reveal antitumor and antimicrobial activities. Such research underscores the compound's role in developing new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O2S/c1-9(24)20-11(4-6-26-2)14(25)19-8-13-22-21-12-7-10(15(16,17)18)3-5-23(12)13/h3,5,7,11H,4,6,8H2,1-2H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQUWYCTTZBPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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